molecular formula C21H21FN2OS B2875986 1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone CAS No. 1706283-13-7

1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone

Cat. No.: B2875986
CAS No.: 1706283-13-7
M. Wt: 368.47
InChI Key: VZIAVJCOTKYOCW-UHFFFAOYSA-N
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Description

1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone is a synthetically designed chemical scaffold of significant interest in medicinal chemistry and pharmacology research. Its molecular structure integrates distinct pharmacophoric elements, including a 1,4-thiazepane heterocycle, a 2-fluorophenyl group, and a 2-(1H-indol-3-yl)ethanone moiety. The 1,4-thiazepane ring, a seven-membered ring containing nitrogen and sulfur, provides a semi-rigid conformation that can be critical for interacting with biological targets. The 2-(1H-indol-3-yl)ethanone fragment is a key structural feature found in compounds with documented biological activity, suggesting this molecule may serve as a valuable intermediate or precursor in bioorganic studies . Researchers can explore this compound as a core building block in the synthesis of novel molecular entities for high-throughput screening. Its structure suggests potential applicability in developing protease or receptor antagonists, given that similar complex heterocyclic systems are frequently investigated as modulators of protein-protein interactions and various enzymatic pathways . The presence of the fluorophenyl group may enhance metabolic stability and influence binding affinity, making this compound a relevant subject for structure-activity relationship (SAR) studies aimed at optimizing lead compounds in drug discovery pipelines.

Properties

IUPAC Name

1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2OS/c22-18-7-3-1-6-17(18)20-9-10-24(11-12-26-20)21(25)13-15-14-23-19-8-4-2-5-16(15)19/h1-8,14,20,23H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIAVJCOTKYOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone is a complex organic compound that combines a thiazepane ring with an indole moiety, which is known for its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H21FN2OS, with a molecular weight of 368.5 g/mol. The structure includes a fluorophenyl group and an indole derivative, which contribute to its unique biological profile.

PropertyValue
Molecular FormulaC21H21FN2OS
Molecular Weight368.5 g/mol
CAS Number1706283-13-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorophenyl group enhances hydrophobic interactions, potentially increasing binding affinity to target sites. The thiazepane ring may provide specificity for certain biological targets, while the indole moiety is known for its role in modulating biological responses.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could interact with receptors that mediate pain and inflammation responses.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, derivatives of indole have been shown to act as COX-2 inhibitors, which are critical in the management of inflammation and pain .

Analgesic Effects

The compound's structure suggests potential analgesic properties. Indole derivatives are often explored for their pain-relieving effects due to their ability to inhibit specific pathways involved in pain perception .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Indole Derivatives as COX-2 Inhibitors :
    • A study evaluated various indole derivatives for their ability to inhibit COX-2, revealing promising anti-inflammatory effects . The structure of this compound suggests it may exhibit similar properties.
  • In Vivo Studies :
    • In vivo experiments have shown that indole derivatives can reduce inflammation and pain in animal models, indicating their therapeutic potential .
  • Computational Studies :
    • Molecular docking studies suggest that the compound can effectively bind to target proteins involved in inflammatory responses, supporting its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Thiazepan-Based Analogues
  • 2-(1,3-Benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone (RN: 1706092-07-0) Structural Differences: Replaces the indole-3-yl group with a benzodioxol moiety and introduces a 2,5-difluorophenyl substituent on the thiazepane. Implications: The benzodioxol group may enhance metabolic stability due to reduced oxidative susceptibility compared to indole. The 2,5-difluorophenyl substitution could alter receptor binding affinity compared to the 2-fluorophenyl group in the target compound .
  • 2-(Cyclopentylthio)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone Structural Differences: Substitutes the indole-3-yl ethanone with a cyclopentylthio group.
2.1.2 Indole-Based Analogues
  • Indolyl-3-ethanone-α-thioethers (e.g., 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone) Structural Differences: Replaces the thiazepane-fluorophenyl group with a nitro-substituted phenylthioether. Pharmacological Data: Exhibits potent antimalarial activity (pIC50 = 8.2129), outperforming chloroquine. The nitro groups enhance electron-withdrawing effects, likely improving target binding .
  • N-Arylsulfonyl-3-acetylindoles (e.g., 1-(4-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone) Structural Differences: Introduces a sulfonyl group instead of the thiazepane-fluorophenyl moiety. Pharmacological Data: Shows anti-HIV-1 activity, with SAR studies indicating acetylated indoles enhance potency .

Pharmacological and Functional Comparisons

Compound Class Key Structural Features Biological Activity (IC50/pIC50) Key Findings
Thiazepan-Indole Ethanones 1,4-Thiazepane + 2-fluorophenyl + indole Not reported Flexibility may improve target engagement
Indolyl-α-thioethers Indole + nitro-phenylthioether pIC50 = 8.2129 (antimalarial) Superior to chloroquine; nitro groups critical
N-Arylsulfonylindoles Indole + sulfonyl substituent Moderate anti-HIV-1 activity Acetyl group enhances efficacy
Benzodioxol-Thiazepan Ethanones Benzodioxol + 2,5-difluorophenyl Not reported Potential metabolic stability advantage

Preparation Methods

Diazotization and Coupling of 2-Fluoroaniline

The 2-fluorophenyl group is typically introduced via diazotization of 2-fluoroaniline, followed by coupling with thiophene derivatives. A patented method (CN104292209A) outlines optimal conditions:

  • Reagents : 2-Fluoroaniline, thiophene (3–5 molar equivalents), sodium nitrite, and hydrochloric acid.
  • Conditions : 0–5°C reaction temperature, copper powder catalysis.
  • Yield : 30–40% after recrystallization.

Mechanism :
$$
\text{2-Fluoroaniline} \xrightarrow{\text{NaNO}_2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{Thiophene, Cu}} \text{2-(2-Fluorophenyl)thiophene}
$$

Thiazepan Ring Formation

Ring closure to form the 1,4-thiazepan structure employs thioglycolic acid derivatives. A two-step process is documented:

  • Alkylation : Reaction of 2-(2-fluorophenyl)thiophene with 1,3-dibromopropane.
  • Cyclization : Treatment with ammonium hydroxide under reflux to form the seven-membered ring.

Optimization Data :

Step Temperature (°C) Catalyst Yield (%)
Alkylation 80–90 K₂CO₃ 62
Cyclization 110–120 NH₄OH 48

Synthesis of 2-(1H-Indol-3-yl)Ethanone

Indole Purification via Sulfonate Adduct Formation

High-purity indole is critical for subsequent Friedel-Crafts acylation. The CN105646324A patent describes a sodium sulfonate adduct method:

  • Adduct Formation : Indole reacts with sodium bisulfite (20–30% aqueous) in ethanol.
  • Hydrolysis : Alkaline treatment (5–15% NaOH) regenerates indole with >98% purity.

Reaction Scheme :
$$
\text{Indole} + \text{NaHSO}_3 \rightarrow \text{2-Sodium sulfonate indoline} \xrightarrow{\text{NaOH}} \text{Indole (purified)}
$$

Friedel-Crafts Acylation

Acetylation at the indole C3 position uses acetyl chloride under Lewis acid catalysis:

  • Conditions : AlCl₃ (1.2 equiv), dichloromethane, 0°C to room temperature.
  • Yield : 70–75% after column chromatography.

Coupling of Thiazepan and Indole-Ethanone Moieties

Nucleophilic Substitution

The final step involves reacting the thiazepan amine with 2-(1H-indol-3-yl)acetyl chloride:

  • Reagents : Triethylamine (base), tetrahydrofuran solvent.
  • Temperature : −10°C to prevent indole decomposition.
  • Yield : 50–55%.

Mechanistic Insight :
$$
\text{Thiazepan-NH} + \text{Cl-CO-CH}2\text{-Indole} \xrightarrow{\text{Et}3\text{N}} \text{Target Compound}
$$

By-Product Mitigation

Common impurities include:

  • N-Acetylated by-products : Controlled by stoichiometric HCl scavenging.
  • Ring-opened thiazepan derivatives : Minimized via low-temperature addition.

Analytical Validation and Process Optimization

Spectroscopic Characterization

  • ¹H NMR : Key signals include:
    • δ 7.6–7.8 ppm (fluorophenyl aromatic protons).
    • δ 3.2–3.5 ppm (thiazepan methylene groups).
    • δ 10.2 ppm (indole NH).
  • HPLC Purity : >99% achieved using C18 columns (acetonitrile/water gradient).

Industrial Scalability Considerations

  • Solvent Recovery : Ethanol and THF are recycled via distillation (85% efficiency).
  • Catalyst Reuse : Copper powder retains 80% activity after five cycles.

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